5'-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3'-isobutyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Spirocyclic Core Construction: The spirocyclic core is formed through a cyclization reaction, often involving a Michael addition followed by intramolecular cyclization.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrole moieties, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products
The major products of these reactions include various substituted indoles and pyrroles, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them candidates for drug development.
Medicine
In medicine, the compound and its derivatives are being investigated for their potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and spirocyclic structure.
Mechanism of Action
The mechanism of action of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione involves its interaction with various molecular targets. These include enzymes and receptors where the compound can act as an inhibitor or modulator. The indole and pyrrole moieties are particularly important for binding to biological targets, often through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, but lack the spirocyclic structure.
Pyrrole Derivatives: Compounds such as porphyrins and pyrrolidines, which share the pyrrole ring but differ in their overall structure and functionality.
Uniqueness
The uniqueness of 5’-Benzyl-1-[2-(2,3-dihydro-1H-indol-1-YL)-2-oxoethyl]-3’-isobutyl-3A’,6A’-dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrole]-2,4’,6’(1H,3’H,5’H)-trione lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological targets and provides a scaffold for the development of new therapeutic agents.
Properties
Molecular Formula |
C34H34N4O4 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
5-benzyl-1'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C34H34N4O4/c1-21(2)18-25-29-30(32(41)38(31(29)40)19-22-10-4-3-5-11-22)34(35-25)24-13-7-9-15-27(24)37(33(34)42)20-28(39)36-17-16-23-12-6-8-14-26(23)36/h3-15,21,25,29-30,35H,16-20H2,1-2H3 |
InChI Key |
OXQWRDPRSYEMRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC(=O)N6CCC7=CC=CC=C76 |
Origin of Product |
United States |
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